ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a thiophene ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-17-11(16)8-6-14(13-12-8)7-9(15)10-4-3-5-18-10/h3-6,9,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLGTHMXOYVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazole ring is then introduced through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are well-known antifungal agents.
Uniqueness
Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the thiophene and triazole rings in its structure
Biological Activity
Ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1794664-54-2) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring which is known for its diverse biological activities. The presence of the thienyl group and the hydroxyl moiety enhances its potential for interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with appropriate alkylating agents. Various methods have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and reduce reaction times.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In vitro studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | Moderate | 64 µg/mL |
| Klebsiella pneumoniae | Weak | 128 µg/mL |
Cytotoxicity and Antiproliferative Effects
The compound has also been investigated for cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards certain cancer cells at nanomolar concentrations. The mechanism appears to involve the induction of apoptosis, characterized by morphological changes such as chromatin condensation and DNA fragmentation.
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Case Study 1: Anticancer Activity
In a study involving Jurkat T-cells (a model for leukemia), this compound was shown to induce significant apoptosis. The treatment resulted in:
- Decreased mitochondrial membrane potential
- Increased DNA damage as assessed by comet assays
- Morphological changes consistent with apoptosis
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results demonstrated that while it was less potent than conventional antibiotics like penicillin, it showed promising activity against resistant strains.
Q & A
Q. What synthetic methodologies are recommended for the preparation of ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. A typical procedure involves:
Reacting a substituted alkyne (e.g., propargyl alcohol derivative) with an azide precursor under reflux in ethanol or acetonitrile.
Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to accelerate the cycloaddition.
Purification via column chromatography or recrystallization .
Example reaction conditions from analogous triazole syntheses:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or DMF |
| Catalyst | CuSO₄·5H₂O + Sodium ascorbate |
| Temperature | 60–80°C, reflux |
| Reaction Time | 4–12 hours |
| Reference: . |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns (e.g., thienyl, hydroxyethyl groups) .
- FTIR : Identification of functional groups (C=O ester at ~1700 cm⁻¹, OH stretch at ~3300 cm⁻¹) .
- HPLC-MS : Purity assessment and molecular ion verification .
- X-ray Crystallography : Resolve stereochemical ambiguities in the hydroxyethyl-thienyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole formation?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Catalyst loading, solvent polarity, temperature.
- Response Variables : Yield, reaction time, byproduct formation.
Statistical tools (e.g., ANOVA) identify significant factors. For example, increasing solvent polarity (e.g., DMF vs. ethanol) may enhance solubility of azide precursors, reducing reaction time . Computational modeling (e.g., DFT calculations) can predict regioselectivity trends in CuAAC reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Replicate Studies : Ensure identical experimental conditions (e.g., cell lines, microbial strains, compound purity ≥95%).
- Dose-Response Analysis : Test a wide concentration range to distinguish between therapeutic and cytotoxic effects.
- Orthogonal Assays : Combine agar diffusion (antimicrobial) with MTT assays (cytotoxicity) to validate specificity .
- Metabolomics Profiling : Identify off-target interactions using LC-MS-based metabolomics .
Q. How can computational chemistry aid in designing derivatives with enhanced stability or bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the hydroxyethyl-thienyl group in aqueous environments.
- Docking Studies : Screen derivatives against target proteins (e.g., bacterial enzymes, cancer biomarkers) to prioritize synthesis.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with bioactivity .
Q. What reactor designs are optimal for scaling up synthesis while minimizing side reactions?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic CuAAC reactions.
- Membrane Separation : Integrate in-line purification to remove copper catalysts, reducing post-processing steps .
- Microreactor Arrays : Enable high-throughput screening of reaction conditions .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points may arise from polymorphic forms or hydration states. Resolve via:
- Thermogravimetric Analysis (TGA) : Detect solvent/water content.
- Powder XRD : Identify crystalline phases .
- Controlled Recrystallization : Use solvents of varying polarity to isolate stable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
